molecular formula C8H4BrFN2O B1384573 6-Bromo-8-fluoroquinazolin-4-ol CAS No. 1209498-47-4

6-Bromo-8-fluoroquinazolin-4-ol

Cat. No.: B1384573
CAS No.: 1209498-47-4
M. Wt: 243.03 g/mol
InChI Key: CXKSQZXRXUJVGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Biology

Nitrogen-containing heterocycles are a cornerstone of modern chemical biology and medicinal chemistry, with their presence being ubiquitous in nature and synthetic compounds. ijcaonline.orgsciencepublishinggroup.com These cyclic organic compounds, which incorporate at least one nitrogen atom within their ring structure, are fundamental components of many biologically essential molecules, including nucleic acids (purines and pyrimidines), vitamins, and hormones. ijcaonline.orgnih.gov Their importance is underscored by the fact that over 90% of commercially available drugs feature a heterocyclic ring system. sciencepublishinggroup.com

The prevalence and utility of nitrogen-containing heterocycles in drug discovery can be attributed to several key factors. The nitrogen atom, with its lone pair of electrons, can readily participate in hydrogen bonding with biological targets such as enzymes and receptors, a crucial interaction for molecular recognition and biological activity. nih.gov Furthermore, the electronic properties of these heterocycles can be finely tuned through substituent modifications, allowing for the optimization of a compound's pharmacological profile. The structural diversity of nitrogen-containing heterocycles provides a vast chemical space for the design of novel therapeutic agents with a wide array of biological functions. ijsrtjournal.com

Evolution and Diverse Pharmacological Relevance of the Quinazoline (B50416) Nucleus

Among the myriad of nitrogen-containing heterocycles, the quinazoline scaffold, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, holds a privileged position in medicinal chemistry. ebi.ac.uknih.gov This bicyclic aromatic system has proven to be a versatile framework for the development of pharmacologically active compounds. The continuous interest in the quinazoline nucleus by researchers is fueled by its association with a broad spectrum of biological activities. nih.gov

The pharmacological relevance of quinazoline derivatives is remarkably diverse, encompassing a wide range of therapeutic areas. These compounds have been reported to exhibit activities such as:

Anticancer ebi.ac.uknih.govnih.gov

Antimicrobial nih.govresearchgate.net

Antifungal nih.govresearchgate.net

Antihypertensive nih.gov

Anti-inflammatory nih.gov

Antiviral researchgate.net

Antitubercular nih.gov

Antimalarial nih.gov

Anticonvulsant nih.gov

This wide range of activities has led to the development of several marketed drugs containing the quinazoline core, solidifying its importance in contemporary drug discovery. nih.govresearchgate.net

Table 1: Pharmacological Activities of the Quinazoline Nucleus

Pharmacological Activity Reference
Anticancer ebi.ac.uknih.govnih.gov
Antimicrobial nih.govresearchgate.net
Antifungal nih.govresearchgate.net
Antihypertensive nih.gov
Anti-inflammatory nih.gov
Antiviral researchgate.net
Antitubercular nih.gov
Antimalarial nih.gov
Anticonvulsant nih.gov

Rationale for Investigating Halogenated Quinazolin-4-ol Architectures, with Emphasis on 6-Bromo-8-fluoroquinazolin-4-ol

The strategic incorporation of halogen atoms into drug candidates is a well-established approach in medicinal chemistry to modulate their physicochemical and pharmacological properties. Halogens such as bromine and fluorine can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. In the context of the quinazoline scaffold, halogenation has been shown to be a particularly effective strategy for enhancing biological activity. nih.gov

Structure-activity relationship studies have revealed that the presence of halogen atoms at the 6 and 8 positions of the quinazolinone ring can significantly improve the antimicrobial properties of these compounds. nih.gov The specific compound, this compound, is a prime example of this design strategy. The bromine atom at position 6 and the fluorine atom at position 8 are expected to synergistically influence the molecule's electronic distribution and steric profile, potentially leading to enhanced interactions with its target. The investigation of such di-halogenated quinazolin-4-ol architectures is therefore driven by the pursuit of more potent and selective therapeutic agents.

Overview of Academic Research Trends Pertaining to this compound and Related Structures

Current academic research on this compound and structurally related compounds is largely focused on their synthesis and the evaluation of their potential as therapeutic agents, particularly in the fields of oncology and infectious diseases. A significant trend in this area is the design and synthesis of novel series of halogenated quinazoline derivatives and the systematic investigation of their structure-activity relationships. nih.gov

For instance, research into 6-bromo-quinazoline derivatives has explored their cytotoxic effects against various cancer cell lines, often employing molecular docking and molecular dynamics simulations to elucidate their binding modes with protein targets like EGFR. nih.gov Similarly, studies on related structures such as 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid have identified promising lead compounds with selective inhibitory activity against Aurora A kinase, a key regulator of cell division. nih.govnih.gov These studies often involve a multidisciplinary approach, combining organic synthesis, in vitro biological assays, and in silico computational modeling to guide the drug discovery process. nih.gov The commercial availability of closely related intermediates like 6-bromo-8-fluoroquinazolin-4-amine (B1372991) further indicates an active interest in this chemical space for research and development. bldpharm.com

Table 2: Research on Related Halogenated Quinazoline Derivatives

Compound/Derivative Class Research Focus Key Findings/Activities References
6-Bromo-quinazoline-4(3H)-one derivatives Anticancer agents Cytotoxic against MCF-7 and SW480 cancer cell lines; interaction with EGFR. nih.gov
2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid Selective Aurora A kinase inhibitors Potent and selective inhibition of Aurora A kinase; induction of apoptosis. nih.govnih.gov
6-Bromo-4-ethoxyethylthio quinazoline Antifungal agents High antifungal activities against various plant pathogenic fungi. researchgate.net
6-Bromo-4-iodoquinoline Synthetic intermediate Important intermediate for the synthesis of biologically active compounds like GSK2126458. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-8-fluoro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFN2O/c9-4-1-5-7(6(10)2-4)11-3-12-8(5)13/h1-3H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXKSQZXRXUJVGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=O)NC=N2)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209498-47-4
Record name 6-bromo-8-fluoroquinazolin-4-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for 6 Bromo 8 Fluoroquinazolin 4 Ol and Functionalized Analogues

Strategic Approaches to Quinazolin-4-ol Core Formation

The construction of the fundamental quinazolin-4-ol ring system can be achieved through a variety of synthetic routes, ranging from established classical name reactions to more modern, catalyzed approaches. The choice of method often depends on the desired substitution pattern, available starting materials, and required reaction conditions.

Classical Cyclization Reactions in Quinazolinone Synthesis

Several classical methods have long been the cornerstone of quinazolinone synthesis. These reactions typically involve the condensation of an anthranilic acid derivative with a suitable one-carbon or nitrogen-containing synthon.

The Niementowski quinazoline (B50416) synthesis is a widely used method that involves the thermal condensation of anthranilic acids with amides to yield 3,4-dihydro-4-oxoquinazolines. wikipedia.orgnih.gov This reaction is valued for its simplicity, though it often requires high temperatures. nih.gov

Another foundational method is the Griess synthesis , first reported in 1869. This approach involves the reaction of anthranilic acid with cyanogen, followed by treatment with ammonia or water to yield 2-amino-4(3H)-quinazolinone or 2,4(1H,3H)-quinazolinedione, respectively. nih.govresearchgate.net

The Pellizzari reaction offers a route to 3-substituted quinazolin-4-ones through the reaction of N-acylanthranilic acids with primary amines. This method is particularly useful for introducing diversity at the N-3 position of the quinazolinone core.

A common strategy in classical synthesis involves the initial formation of a benzoxazinone intermediate from anthranilic acid and an acyl chloride, followed by reaction with an amine to form the quinazolinone ring. nih.gov

Contemporary Methods for Quinazoline Ring Construction

Modern synthetic chemistry has introduced a range of more efficient and versatile methods for constructing the quinazoline ring, often utilizing metal catalysis or microwave irradiation to improve yields and reaction times.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinazolinones. Microwave irradiation can significantly reduce reaction times and improve yields in classical reactions like the Niementowski synthesis. nih.govijprajournal.com For instance, reactions that traditionally require several hours of conventional heating can often be completed in minutes under microwave conditions. nih.govresearchgate.net Green chemistry approaches have also been developed, utilizing microwave-assisted, iron-catalyzed cyclization in water. sci-hub.cat

Palladium-catalyzed reactions offer a versatile and efficient means of forming the quinazolinone scaffold. These methods often involve domino or cascade reactions that form multiple bonds in a single operation. For example, 2-substituted quinazolin-4(3H)-ones can be synthesized from o-nitrobenzamides and alcohols via a palladium-catalyzed hydrogen transfer process. nih.gov Another approach involves a three-component reaction of 2-aminobenzamides, aryl halides, and tert-butyl isocyanide. acs.org Palladium catalysis is also employed in carbonylation reactions to construct the quinazolinone ring. acs.orgrsc.org

Copper-catalyzed methods provide an economical and practical alternative for quinazolinone synthesis. Copper catalysts can be used in the aerobic oxidative synthesis of quinazolinones from 2-aminobenzamide derivatives and various alcohols. nih.gov Copper(I) bromide has been shown to catalyze a domino reaction of alkyl halides and anthranilamides. organic-chemistry.org Furthermore, copper-catalyzed cascade reactions of amidine hydrochlorides with substituted 2-halobenzaldehydes or related compounds offer a highly efficient route to quinazolines and quinazolinones. rsc.org

Table 1: Comparison of Contemporary Synthetic Methods for Quinazolin-4-ol Core Formation
MethodCatalyst/ConditionsKey FeaturesTypical Starting Materials
Microwave-Assisted SynthesisMicrowave IrradiationRapid reaction times, improved yields, can be performed under solvent-free conditions. nih.govsci-hub.catAnthranilic acids, amides, 2-halobenzoic acids. nih.govsci-hub.cat
Palladium-Catalyzed SynthesisPalladium complexes (e.g., Pd(dppf)Cl2, Pd(OAc)2)High efficiency, good functional group tolerance, cascade/domino reactions. nih.govacs.orgo-Nitrobenzamides, alcohols, 2-aminobenzamides, aryl halides. nih.govacs.org
Copper-Catalyzed SynthesisCopper salts (e.g., CuI, Cu(OAc)2)Economical, good yields, can be performed under aerobic conditions. nih.govorganic-chemistry.org2-Aminobenzamides, alcohols, alkyl halides, 2-halobenzaldehydes. nih.govorganic-chemistry.orgrsc.org

Regioselective Introduction of Halogen Substituents (Bromine and Fluorine)

The synthesis of 6-bromo-8-fluoroquinazolin-4-ol necessitates the precise and regioselective introduction of bromine and fluorine atoms onto the aromatic ring. The most straightforward and common strategy for achieving this is to begin the synthesis with an anthranilic acid precursor that already contains the desired halogen substituents in the correct positions.

Directed Bromination Strategies at the C-6 Position

To obtain a quinazolin-4-ol with a bromine atom at the C-6 position, the most direct synthetic route starts with a correspondingly substituted anthranilic acid, namely 5-bromoanthranilic acid. This precursor ensures that the bromine atom is correctly positioned in the final quinazolinone structure.

The synthesis of 5-bromoanthranilic acid can be achieved by the direct bromination of anthranilic acid. A common method involves the use of N-bromosuccinimide (NBS) in a suitable solvent like acetonitrile. nih.gov This electrophilic aromatic substitution reaction proceeds with high regioselectivity to yield the desired 5-bromoanthranilic acid. nih.gov

Fluorination Techniques for C-8 Functionalization

Similarly, the introduction of a fluorine atom at the C-8 position of the quinazolin-4-ol core is most efficiently accomplished by using a pre-fluorinated starting material. In this case, 2-amino-3-fluorobenzoic acid is the required precursor.

The synthesis of 2-amino-3-fluorobenzoic acid is a multi-step process. orgsyn.org A common route starts from 2-fluoroaniline, which is converted to 7-fluoroisatin. Subsequent oxidative cleavage of the isatin ring, for example with hydrogen peroxide under basic conditions, yields 2-amino-3-fluorobenzoic acid. orgsyn.org

For the synthesis of the target molecule, this compound, the ideal starting material would be 2-amino-5-bromo-3-fluorobenzoic acid . This compound can be synthesized from 2-amino-5-fluorobenzoic acid via bromination, for instance, using N-bromosuccinimide in acetic acid. echemi.com Once this key intermediate is obtained, it can be cyclized to form the this compound core using one of the classical or contemporary methods described in section 2.1. A common and straightforward cyclization involves heating the substituted anthranilic acid with formamide. evitachem.com

Stereochemical Considerations in Synthesis

For the specific compound this compound, there are no chiral centers, and the molecule is achiral. Therefore, stereochemical considerations such as enantioselectivity or diastereoselectivity are not applicable to its synthesis. However, in the synthesis of certain quinazolinone derivatives that do possess stereogenic centers or exhibit atropisomerism, such as some 3-arylquinazolin-4(3H)-ones, the control of stereochemistry becomes a critical aspect of the synthetic strategy. nih.gov

Multi-Step Synthetic Sequences and Process Optimization for this compound Derivatives

The synthesis of specifically substituted quinazolin-4-ol derivatives, such as this compound, necessitates a well-designed multi-step reaction sequence. A common and effective strategy commences with a correspondingly substituted anthranilic acid. For the target compound, a plausible starting material is 2-amino-5-bromo-3-fluorobenzoic acid. jennysynth.comorgsyn.org

A general synthetic approach involves the cyclization of this anthranilic acid derivative. One established method is the Niementowski quinazolinone synthesis, which involves the condensation of an anthranilic acid with formamide at elevated temperatures to form the quinazolinone ring. researchgate.net Alternatively, the anthranilic acid can first be converted to a benzoxazinone, for example, by reaction with acetic anhydride. This intermediate then reacts with an amine source, such as hydrazine hydrate, to yield the quinazolin-4-one core. nih.gov

A representative synthetic sequence can be outlined as follows:

Acylation and Cyclization: The precursor, 2-amino-5-bromo-3-fluorobenzoic acid, is reacted with a suitable one-carbon source like formic acid or formamide to construct the pyrimidine (B1678525) ring.

Intermediate Formation: In some routes, an N-acyl-anthranilic acid is formed as an intermediate, which then undergoes cyclization upon heating or treatment with a dehydrating agent.

Functionalization: Further modifications can be made to the quinazolinone scaffold if required, although for the parent this compound, the core synthesis is the key focus.

A systematic approach to optimization, potentially using Design of Experiments (DoE), would involve varying these parameters to identify the optimal conditions.

Table 1: Key Parameters for Optimization in Quinazolin-4-ol Synthesis

ParameterTypical Range/OptionsObjectiveReference Example
TemperatureRoom Temperature to 200°CIncrease reaction rate, ensure completionReflux at 65°C to 120°C nih.gov
Reaction Time1 to 24 hoursMaximize product formation, minimize by-productsReactions monitored by TLC until completion researchgate.net
SolventEthanol, Toluene, DMF, DioxaneSolubilize reactants, facilitate heat transferAnhydrous 1,4-dioxane used for cyclization indianchemicalsociety.com
CatalystAcid (e.g., HCl), Base (e.g., K₂CO₃), Lewis AcidIncrease reaction rate, improve selectivityPhosphorus trichloride in toluene researchgate.net

Emerging Synthetic Technologies Applied to Quinazoline Chemistry

To overcome the limitations of traditional synthesis, such as long reaction times and harsh conditions, several modern technologies have been applied to the synthesis of quinazoline scaffolds. These methods offer significant advantages in terms of speed, efficiency, and environmental impact.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. nih.gov For quinazolinone synthesis, microwave-assisted protocols can reduce reaction times from hours to mere minutes and often lead to higher yields and purer products. nih.gov This rapid heating technology is effective for various steps, including the initial condensation and cyclization.

The benefits are clear when comparing conventional and microwave-assisted methods. For example, a reaction that required 30 hours at 84°C under conventional heating to achieve a 55% yield was completed in 1.5 hours at 70°C with a 78% yield under microwave irradiation. acs.org Solvent-free conditions are also often possible, which enhances the "green" credentials of the synthesis.

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

MethodReactantsConditionsTimeYield
Conventional Heating2-Aminobenzamide + Benzyl (B1604629) AlcoholOil Bath, 130°C16 h55%
Microwave Irradiation2-Aminobenzamide + Benzyl AlcoholMicrowave, 130°C, CuI catalyst2 hup to 90%

Solid-Phase Synthesis Techniques

Solid-phase synthesis is a cornerstone of combinatorial chemistry, enabling the rapid generation of large libraries of compounds for biological screening. This technique has been successfully applied to the synthesis of quinazoline derivatives. The general strategy involves anchoring a suitable starting material, typically an anthranilic acid derivative, to a solid support (resin). Subsequent chemical transformations are carried out on the resin-bound substrate. Excess reagents and by-products are easily removed by washing, simplifying the purification process. Finally, the desired quinazolinone product is cleaved from the solid support.

This methodology is highly efficient for creating structural diversity, as various building blocks can be introduced at different stages of the synthesis. It has become an invaluable tool in drug discovery for the structure-activity relationship (SAR) studies of quinazolinone-based compounds.

Electrochemical Synthetic Routes for Quinazoline Scaffolds

Electrochemical synthesis represents a green and sustainable alternative for constructing quinazoline and quinazolinone rings. researchgate.net This method uses electrons as the primary reagent, avoiding the need for often toxic and expensive chemical oxidants. researchgate.net The reactions are typically performed in an undivided cell equipped with platinum electrodes under mild conditions.

Anodic oxidation can facilitate C(sp³)-H amination and C-N cleavage to form the desired heterocyclic products in high yields. researchgate.net This technique is notable for its broad substrate scope, tolerance to water, and scalability. The electrochemical approach provides a facile and environmentally benign pathway for C–N bond formation, which is central to the synthesis of the quinazoline scaffold. researchgate.net

Analytical Validation of Synthesized Quinazolin-4-ol Derivatives

Beyond basic structural confirmation (e.g., NMR, MS), a rigorous analytical validation is essential to ensure the purity, quality, and stability of synthesized quinazolin-4-ol derivatives. This is particularly critical in pharmaceutical development.

Chromatographic Purity and Impurity Profiling: High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of synthesized compounds and for impurity profiling. biomedres.us A well-developed reversed-phase HPLC (RP-HPLC) method can separate the main compound from starting materials, intermediates, and any by-products or degradation products. chromatographyonline.com

Developing a robust impurity profiling method involves:

Column Screening: Testing a set of columns with different stationary phases to achieve the best separation selectivity. chromatographyonline.com

Mobile Phase Optimization: Adjusting parameters like pH and organic modifier composition to resolve all components. chromatographyonline.com

Forced Degradation Studies: Subjecting the compound to stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products and establish the stability-indicating nature of the method.

The use of a Diode Array Detector (DAD) allows for the assessment of peak purity, while coupling HPLC with Mass Spectrometry (LC-MS) enables the identification of unknown impurities. nih.gov

Quantitative Analysis and Physicochemical Characterization: For determining the absolute purity of the final compound, quantitative techniques are employed. Quantitative NMR (qNMR) is a powerful primary method that can determine the purity of a substance without the need for a specific reference standard of the same compound.

Further characterization involves techniques to understand the solid-state properties of the material:

Differential Scanning Calorimetry (DSC): Used to determine the melting point and thermal stability of the compound, and to identify different polymorphic forms.

Powder X-ray Diffraction (PXRD): Provides information on the crystalline structure of the synthesized solid, confirming its phase and crystallinity.

Thermogravimetric Analysis (TGA): Measures changes in mass as a function of temperature, providing information on thermal stability and solvent/water content.

Together, these advanced analytical techniques provide a comprehensive validation of the synthesized quinazolin-4-ol derivative, ensuring its quality and suitability for further investigation.

Investigation of Biological Activities and Preclinical Efficacy of 6 Bromo 8 Fluoroquinazolin 4 Ol Derivatives

Enzyme Inhibition Spectrum

The versatility of the 6-bromo-8-fluoroquinazolin-4-ol core structure allows for modifications that can be tailored to inhibit specific enzymes with high potency and selectivity.

Kinase Inhibitory Potency and Selectivity

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers. Derivatives of this compound have been investigated for their ability to inhibit several key kinases.

Aurora Kinases: These serine/threonine kinases are essential for the regulation of the cell cycle and mitosis. nih.gov Overexpression of Aurora kinases is common in many human cancers. nih.gov Derivatives of this compound have been designed as Aurora kinase inhibitors. nih.govnih.gov For instance, a derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), was identified as a potent inhibitor of Aurora A kinase. nih.gov This compound demonstrated selectivity for Aurora A over a panel of 14 other kinases. nih.gov Another quinazolin-4(3H)-one derivative, BIQO-19, also showed inhibitory activity against Aurora kinase A and exhibited antiproliferative effects in non-small cell lung cancer (NSCLC) cells. nih.gov

p21-Activated Kinase 4 (PAK4): PAK4 is another kinase implicated in oncogenesis, influencing cell proliferation, migration, and invasion. nih.govnih.gov The development of PAK4 inhibitors is an active area of cancer research. nih.govresearchgate.net Although direct inhibition data for this compound derivatives on PAK4 is not extensively detailed in the provided results, the broader class of quinazoline (B50416) derivatives has been explored for PAK4 inhibition. nih.gov

Epidermal Growth Factor Receptor (EGFR) Kinase Mutants: EGFR is a well-established target in cancer therapy, and mutations in this receptor can lead to uncontrolled cell growth. nih.govnih.gov The 4-anilinoquinazoline (B1210976) scaffold is a known pharmacophore for EGFR inhibitors. nih.govfrontiersin.org Research has shown that 6-bromo quinazoline derivatives can act as potent inhibitors of both wild-type and mutant forms of EGFR. nih.gov For example, a specific derivative, compound 8a, was found to interact with key residues in the EGFR active site, including the mutant gatekeeper residue Met 790, suggesting its potential to overcome certain forms of drug resistance. nih.govchemrxiv.org

PI3K-dependent kinase 1 (PDK1): PDK1 is a key component of the PI3K signaling pathway, which is crucial for cell survival and proliferation. nih.gov While specific inhibitory data for this compound derivatives against PDK1 is not explicitly available in the search results, the general class of quinazoline derivatives has been investigated as a source of PDK1 inhibitors. nih.gov

Inhibition of Other Enzyme Systems

The therapeutic potential of this compound derivatives extends beyond kinase inhibition.

Cytochrome P450 1A2 (CYP1A2): CYP1A2 is an important enzyme in drug metabolism, and its inhibition can lead to drug-drug interactions. nih.govnih.govdrugbank.com The inhibitory potential of various fluoroquinolones on CYP1A2 has been studied, though specific data on this compound derivatives is not detailed. nih.gov

Soluble Epoxide Hydrolase (sEH): sEH is an enzyme involved in the metabolism of signaling lipids, and its inhibition has shown therapeutic potential in cardiovascular and inflammatory diseases. nih.govnih.gov Quinazoline-4(3H)-one derivatives have been identified as novel and potent inhibitors of sEH. One such derivative, sEH inhibitor-6 (Compound 3g), displayed an exceptionally low IC50 value of 0.5 nM. medchemexpress.com

Indoleamine 2,3-dioxygenase (IDO): IDO is an enzyme that plays a crucial role in immune evasion by cancer cells. nih.govnih.govlabcorp.com Inhibition of IDO is a promising strategy in cancer immunotherapy. nih.govlabcorp.com While the provided search results highlight the importance of IDO inhibitors, specific inhibitory data for this compound derivatives against IDO is not available.

Chitin (B13524) Synthase: Chitin synthase is an essential enzyme for fungal cell wall synthesis, making it an attractive target for antifungal agents. researchgate.net Certain quinazoline-2,4-dione derivatives have been evaluated as chitin synthase inhibitors. researchgate.net

Cell-Based Biological Responses

The enzymatic inhibitory activities of this compound derivatives translate into significant cellular effects, including antiproliferative, antifungal, and insecticidal activities.

In Vitro Antiproliferative Activity across Diverse Cancer Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of this compound derivatives against a wide range of cancer cell lines.

Newer quinazoline-4(3H)-one derivatives have been synthesized and shown to possess cytotoxic activity. nih.gov For example, compound 8a, a derivative with an aliphatic linker, was found to be the most potent against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, with IC50 values of 15.85 ± 3.32 µM and 17.85 ± 0.92 µM, respectively. researchgate.net Notably, this compound showed selectivity, with a much higher IC50 value of 84.20 ± 1.72 µM against the normal MRC-5 cell line. researchgate.net

Another derivative, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (compound 6e), exhibited potent cytotoxic activities, with the human CNS cancer cell line SNB-75 being particularly sensitive. nih.govresearchgate.net The quinazolin-4(3H)-one derivative BIQO-19 also demonstrated broad and effective antiproliferative activity against various lung cancer cell lines, including those resistant to EGFR-tyrosine kinase inhibitors (EGFR-TKI). nih.gov

CompoundCell LineCancer TypeIC50 (µM)Source
Compound 8aMCF-7Breast Cancer15.85 ± 3.32 researchgate.net
Compound 8aSW480Colon Cancer17.85 ± 0.92 researchgate.net
Compound 8aMRC-5Normal Lung Fibroblast84.20 ± 1.72 researchgate.net
Compound 6eMCF-7Breast Cancer168.78 researchgate.net

Antifungal Efficacy against Plant Pathogenic Fungi

Derivatives of 6-bromo-quinazolin-4-ol have also been investigated for their potential as antifungal agents, particularly against plant pathogens. researchgate.netnih.govresearchgate.net

One study evaluated the antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline and found it to have high activity against various plant pathogenic fungi, with EC50 values ranging from 17.47 to 70.79 µg/mL. researchgate.net The mechanism of action against Gibberella zeae was found to involve a decline in mycelial reducing sugar, chitosan, soluble protein, and pyruvate (B1213749) content, as well as chitinase (B1577495) activity. researchgate.net Another study on 6,8-dibromo-4(3H)quinazolinone derivatives also reported potent in vitro antifungal activity. nih.gov

CompoundFungusEC50 (µg/mL)Source
6-bromo-4-ethoxyethylthio quinazolineVarious plant pathogenic fungi17.47 - 70.79 researchgate.net

Evaluation of Insecticidal Activity against Specific Pest Models

In addition to their other biological activities, certain quinazoline derivatives have shown promise as insecticidal agents. A series of 6,8-dichloro-quinazoline derivatives bearing a sulfide (B99878) group were tested for their insecticidal activity against Plutella xylostella (diamondback moth) in vitro. researchgate.net Several compounds in this series displayed significant activity, with some showing up to 85% inhibition. researchgate.net This suggests that the quinazoline scaffold could be a valuable starting point for the development of new insecticides.

Functional Assays for Biological Pathway Modulation

The functional assessment of derivatives of this compound in biological systems is a critical step in elucidating their therapeutic potential. This involves a variety of assays designed to measure the compounds' effects on specific cellular pathways and to confirm their engagement with intended molecular targets. The quinazoline scaffold is a well-established pharmacophore known to interact with key signaling molecules, particularly protein kinases involved in cell proliferation and survival.

Assessment of Target Engagement in Cellular Contexts

To determine if derivatives of this compound are active within a cellular environment, researchers typically employ a range of target engagement assays. These assays are designed to confirm that the compound binds to its intended molecular target and elicits a functional response. For quinazoline derivatives, which are often developed as kinase inhibitors, these assays are of paramount importance.

A common approach involves treating cancer cell lines with the compounds and subsequently measuring the phosphorylation status of the target kinase or its downstream substrates. For instance, if a derivative is designed to target the Epidermal Growth Factor Receptor (EGFR), a typical assay would measure the level of EGFR autophosphorylation. A reduction in phosphorylation would indicate successful target engagement.

Molecular docking studies are also frequently used to predict and rationalize the binding of these derivatives to their targets. For example, in a study on related 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, molecular docking was used to predict their binding affinity to the EGFR active site. nih.gov The binding energies for the most potent compounds were calculated, and their interactions with key amino acid residues were analyzed to understand the structural basis of their activity. nih.govresearchgate.net

Another example, while not of the exact compound, is the study of 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, where its binding to Aurora A kinase was investigated. nih.gov The docking results highlighted the importance of the fluorine group on the quinazoline ring for binding to the hinge region of the kinase. nih.gov

While specific data for this compound derivatives is not publicly available, the methodologies used for similar quinazoline compounds provide a clear framework for how target engagement would be assessed.

Investigations into Intracellular Signaling Cascades (e.g., Erk signaling)

Once target engagement is confirmed, the next step is to investigate the compound's impact on downstream intracellular signaling cascades. The Ras-Raf-MEK-ERK (MAPK) pathway is a critical signaling route that regulates cell growth, differentiation, and survival, and it is often dysregulated in cancer. nih.gov Many quinazoline-based kinase inhibitors, such as those targeting EGFR, are designed to modulate this pathway. nih.gov

The effect of a compound on the Erk signaling pathway is typically assessed by measuring the phosphorylation levels of MEK and ERK kinases using techniques like Western blotting. A successful EGFR inhibitor would be expected to decrease the levels of phosphorylated ERK (p-ERK) in cancer cells that are dependent on EGFR signaling.

For instance, studies on other quinazoline derivatives have demonstrated their ability to inhibit EGFR, which in turn leads to the downregulation of the MAPK/Erk signaling pathway. nih.gov While direct evidence for this compound derivatives is not available, it is a primary anticipated mechanism of action given the established pharmacology of the quinazoline class of compounds. The investigation would involve treating relevant cancer cell lines with the derivatives and then lysing the cells to analyze the protein levels and phosphorylation status of key components of the Erk pathway.

Structure Activity Relationship Sar Studies and Rational Lead Optimization of 6 Bromo 8 Fluoroquinazolin 4 Ol Analogues

Design and Synthesis of Novel 6-Bromo-8-fluoroquinazolin-4-ol Derivatives for Enhanced Efficacy

The rational design and synthesis of novel derivatives are guided by SAR findings to optimize biological activity. The synthesis of quinazolines often involves the condensation of appropriately substituted anthranilic acids with other reagents. nih.govtsijournals.com

For example, a series of 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives were synthesized by first reacting 5-bromoanthranilic acid with phenyl isothiocyanate. nih.gov The resulting intermediate was then alkylated with various alkyl or benzyl (B1604629) halides to produce a library of compounds for screening. This systematic approach allowed for the identification of a derivative with an aliphatic linker at the C-2 position as the most potent cytotoxic agent in the series. nih.gov

Similarly, novel 8-fluoroquinazoline-4-carboxylic acid derivatives were designed and synthesized to enhance selectivity toward Aurora A kinase. nih.gov These syntheses demonstrate a typical drug discovery workflow where initial SAR data informs the design of a next generation of compounds with potentially improved efficacy and selectivity.

Table 3: Synthesized Quinazoline (B50416) Derivatives and Their Efficacy This table is interactive. You can sort and filter the data.

Compound ID Core Structure Key Substitutions Target/Cell Line Activity (IC50) Reference
8a 6-bromo-quinazolin-4-one 2-S-(CH₂)₅CH₃, 3-phenyl MCF-7 15.85 µM nih.gov
8a 6-bromo-quinazolin-4-one 2-S-(CH₂)₅CH₃, 3-phenyl SW480 17.85 µM nih.gov
6e 8-fluoro-quinazoline 2-(3-bromophenyl), 4-COOH Aurora A Kinase Potent Inhibition nih.gov
6e 8-fluoro-quinazoline 2-(3-bromophenyl), 4-COOH MCF-7 168.78 µM nih.gov

| Qr | 4-anilino-quinazoline | 2-substituted | Tubulin Polymerization | 2.45 µM | nih.gov |

Strategies for Improving Target Selectivity and Potency Profile

A significant challenge in drug development is achieving selectivity for the desired biological target to maximize efficacy and minimize off-target effects. For quinazoline-based inhibitors, several strategies are employed to enhance selectivity and potency.

One primary strategy involves structural modifications guided by the specific topology of the target's binding site. In the pursuit of selective Aurora A kinase inhibitors, new quinazoline derivatives were designed based on the structures of known inhibitors to improve selectivity over other kinases. nih.gov This rational design led to a lead compound with a favorable selectivity profile. nih.gov

Another innovative approach is the use of click chemistry to tether new functionalities to the quinazoline scaffold. This method was successfully used to synthesize triazole-tethered quinazoline derivatives based on a pan-HER inhibitor scaffold. The resulting compounds showed significantly improved selectivity for mutant EGFR (Epidermal Growth Factor Receptor) over wild-type EGFR and other related kinases. nih.gov

In silico methods, such as molecular docking, are invaluable tools in this process. Docking studies help to predict the binding modes of designed compounds within a target's active site, providing a rationale for observed activities and guiding the design of new analogues with improved binding and selectivity. nih.govnih.gov These computational analyses can reveal key interactions, such as hydrogen bonds, that are critical for potent and selective inhibition. nih.gov

Development of Multi-Targeting Quinazoline-Based Therapeutics

For complex multifactorial diseases such as cancer and Alzheimer's disease, agents that can modulate multiple biological targets simultaneously, known as multi-target-directed ligands (MTDLs), offer a more efficient therapeutic approach. mdpi.comnih.gov The versatile quinazoline scaffold is exceptionally well-suited for the design of such MTDLs. mdpi.com

In oncology, quinazoline derivatives have been developed as potent inhibitors of multiple intracellular targets. Certain compounds were found to not only cause microtubule depolymerization but also act as low nanomolar inhibitors of several receptor tyrosine kinases (RTKs), including EGFR, VEGFR-2, and PDGFR-β. nih.gov This multi-target activity suggests these agents could have significant antitumor potential by affecting multiple cancer-related pathways. nih.gov

In the context of neurodegenerative disorders, quinazoline derivatives are being explored as MTDLs for Alzheimer's disease. mdpi.comresearchgate.net These compounds are designed to simultaneously address multiple facets of the disease's pathology, acting as inhibitors of cholinesterases, β-amyloid aggregation, and oxidative stress. mdpi.comnih.gov The ability to incorporate diverse functional groups onto the quinazoline core allows for the fine-tuning of activity against this range of targets, highlighting the scaffold's promise in developing novel treatments for complex diseases. mdpi.comrsc.org

Mechanistic Investigations of 6 Bromo 8 Fluoroquinazolin 4 Ol Action at the Molecular and Cellular Level

Mechanistic Basis of Antifungal and Insecticidal Activities (if applicable)

Investigations into the biological activities of quinazoline (B50416) scaffolds have revealed that these molecules can exhibit significant antifungal and insecticidal effects. The mechanisms underlying these activities are thought to be multifaceted, often involving the disruption of essential cellular processes in the target organisms.

Research on compounds structurally related to 6-Bromo-8-fluoroquinazolin-4-ol suggests potential pathways for its antifungal action. For instance, studies on other bromo-substituted quinazoline derivatives have demonstrated notable efficacy against various fungal pathogens.

A study on 6-bromo-4-ethoxyethylthio quinazoline provided insights into its mode of action against the plant pathogenic fungus Gibberella zeae. The investigation revealed that treatment with this compound led to a significant decline in several key cellular components and enzymatic activities within the fungal mycelia. researchgate.net These findings suggest a mechanism that involves the disruption of cell wall integrity and metabolic processes.

Specifically, the observed effects included a reduction in:

Mycelial reducing sugar

Chitosan content

Soluble protein levels

Pyruvate (B1213749) content

Chitinase (B1577495) activity

This indicates that the antifungal action may stem from the inhibition of enzymes crucial for cell wall synthesis and energy metabolism, ultimately leading to the cessation of fungal growth.

Furthermore, a separate study on novel 6,8-dibromo-4(3H)quinazolinone derivatives highlighted their antifungal potential against Candida albicans and Aspergillus flavus. nih.gov While the specific molecular targets were not elucidated in the available literature, the potent activity of these compounds underscores the importance of the halogenated quinazolinone core in mediating antifungal effects.

The following table summarizes the antifungal activity of a related quinazoline derivative, providing a basis for understanding the potential efficacy of this compound.

Compound/DerivativeFungal StrainActivityReference
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide)Candida albicansMIC: 0.78 µg/ml nih.gov
2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide)Aspergillus flavusMIC: 0.097 µg/ml nih.gov
6-bromo-4-ethoxyethylthio quinazolineVarious plant pathogenic fungiEC50: 17.47 to 70.79µg/mL researchgate.net

MIC: Minimum Inhibitory Concentration; EC50: Half maximal effective concentration.

The potential for this compound to exhibit insecticidal properties is plausible, given that other halogenated quinazoline derivatives have been shown to be effective against insect pests. For example, a series of 6,8-dichloro-quinazoline derivatives bearing a sulfide (B99878) group demonstrated significant insecticidal activity against the diamondback moth, Plutella xylostella. researchgate.net

The precise molecular mechanism for this insecticidal action was not detailed in the available research. However, it is hypothesized that these compounds may act as nerve poisons or disrupt other vital physiological processes in insects. The structural similarities suggest that this compound could potentially share a similar mode of action, though dedicated studies are required to confirm this.

Computational Chemistry and Molecular Modeling in the Research of 6 Bromo 8 Fluoroquinazolin 4 Ol

Ligand-Based Drug Design Methodologies: A Path Forward

Ligand-based drug design relies on the knowledge of molecules that bind to a biological target to develop a model that can predict the activity of new compounds.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Currently, there are no published QSAR studies specifically for 6-Bromo-8-fluoroquinazolin-4-ol. Such a study would involve synthesizing a series of analogues with varied substitutions and correlating their biological activities with physicochemical properties to create a predictive mathematical model. This would be invaluable in guiding the synthesis of more potent derivatives.

Pharmacophore Modeling and Virtual Screening

Similarly, no specific pharmacophore models for this compound have been reported. Research on other 6-bromoquinazoline (B49647) derivatives has identified key pharmacophoric features, such as hydrogen bond donors and acceptors, and aromatic regions, which are crucial for their anticancer activities. For instance, in a study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives, the most potent compound, 8a, was identified as a suitable pharmacophore for developing new anti-proliferative agents. A similar approach could be applied to this compound to screen large compound libraries for potential hits against a specific target.

Structure-Based Drug Design Approaches: Visualizing Interactions

Structure-based drug design utilizes the three-dimensional structure of the biological target to design and optimize novel drug candidates.

Molecular Docking Studies to Predict Binding Affinities and Orientations

While no molecular docking studies have been published for this compound, this technique has been instrumental in studying its analogues. For example, molecular docking of 6-bromoquinazoline derivatives into the ATP-binding site of the Epidermal Growth Factor Receptor (EGFR) has been performed to predict their binding modes and affinities. In one such study, a series of 6-bromoquinazoline derivatives showed IC50 values ranging from 0.53 to 46.6 μM against MCF-7 and SW480 cancer cell lines. The most potent compound, 5b, which has a fluoro substitution, was investigated further through docking to understand its interaction with EGFR. Another study on 6-bromo-2-mercapto-3-phenylquinazolin-4(3H)-one derivatives reported binding energies of -6.7 kcal/mol and -5.3 kcal/mol for compounds 8a and 8c, respectively, when docked into the EGFR active site. These studies typically reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are essential for binding.

Table 1: Representative Molecular Docking Data for 6-Bromoquinazoline Derivatives

CompoundTargetBinding Energy (kcal/mol)Interacting Residues
8a EGFR-6.7Not specified
8c EGFR-5.3Not specified

This table is illustrative and based on data for derivatives of 6-bromoquinazoline, not this compound.

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

Molecular dynamics (MD) simulations, which provide insights into the dynamic nature of protein-ligand complexes, have not been reported for this compound. However, MD simulations have been used to assess the stability of complexes between EGFR and 6-bromoquinazoline derivatives, confirming the stability of the docked poses and providing a more realistic view of the binding interactions over time.

Homology Modeling for Novel Target Identification

In the absence of an experimentally determined structure of a target protein, homology modeling can be used to build a 3D model based on the sequence of a related protein. This approach has not been documented for this compound. If this compound were to show activity against a novel target for which no crystal structure is available, homology modeling would be a critical first step in a structure-based drug design campaign.

In Silico Compound Library Design and Virtual High-Throughput Screening for Quinazoline (B50416) Derivatives

The integration of computational chemistry and molecular modeling has revolutionized the early stages of drug discovery, particularly in the design and screening of compound libraries. For quinazoline derivatives, including those structurally related to this compound, these in silico techniques offer a rapid and cost-effective strategy to identify promising lead compounds. This process involves the creation of large, diverse virtual libraries of molecules that can be computationally screened against a specific biological target.

The process begins with the design of a virtual compound library. This can be achieved by retrieving and filtering compounds from large chemical databases like PubChem or by creating novel structures based on a core scaffold, such as quinazolinone. nih.govderpharmachemica.com For instance, a library of 90 different 4,6,7-trisubstituted quinazoline derivatives was built to screen for binding affinity towards the Epidermal Growth Factor Receptor (EGFR). derpharmachemica.com The initial library is often filtered based on physicochemical properties that predict drug-likeness, such as Lipinski's rule of five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles to eliminate compounds with poor pharmacokinetic potential. nih.govnih.gov In one study, an initial retrieval of 1000 quinazoline derivatives from PubChem was narrowed down to 671 compounds with drug-like properties, which was further filtered to 28 compounds with favorable ADMET profiles before docking. nih.gov

Once a refined library is established, Virtual High-Throughput Screening (VHTS) is employed. Molecular docking is the most common VHTS method, simulating the interaction between each small molecule in the library and the three-dimensional structure of a target protein. ijfmr.com This technique predicts the binding mode and affinity of the ligand, typically expressed as a scoring function or binding energy in kcal/mol. nih.govresearchgate.netresearchgate.net Researchers utilize software such as Schrodinger, Molsoft ICM-Pro, and others to perform these complex calculations. derpharmachemica.comijfmr.com

The quinazoline scaffold has been the subject of numerous VHTS campaigns against a variety of therapeutic targets, demonstrating its versatility. These studies highlight the power of computational screening to identify potent and selective inhibitors.

Table 1: Examples of Virtual Screening Studies on Quinazoline Derivatives

Target Protein Screening Goal Lead Compound(s) Identified Key Findings & Results
EGFR Identification of new anticancer agents. nih.govderpharmachemica.com QU524, QU571, QU297 nih.gov Seven compounds showed better binding scores than the control drug, dacomitinib. The top three leads exhibited stable conformations in molecular dynamics simulations. nih.gov
PARP-1 Discovery of novel PARP-1 inhibitors for cancer therapy. scispace.com Compound 12c Showed inhibitory activity (IC50 = 30.38 nM) comparable to the reference drug Olaparib (IC50 = 27.89 nM). scispace.com
AKT1 Development of anticancer agents targeting the AKT pathway. nih.gov Compounds 4 and 9 These compounds exhibited significant cytotoxic activity against Caco-2, HepG2, and MCF-7 cancer cells, which was supported by docking simulations showing strong interaction with AKT1. nih.gov
JAK2 Discovery of inhibitors for antitumor therapy. nih.gov Compound 5p Identified through virtual screening, compound 5p inhibited JAK2 activation and induced apoptosis in HT-29 cells. nih.gov
Picornavirus (Protein 4CTG) Exploration of novel antiviral activity. globalresearchonline.net Compounds 2a, 2b, 2c Docking studies predicted better binding affinities (-8.0 to -8.2 kcal/mol) than the parent quinazolinone molecule (-7.1 kcal/mol). globalresearchonline.net

| Aurora A Kinase | Design of selective inhibitors for cancer treatment. nih.gov | Compound 6e | Compound 6e (2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid) was the most potent derivative, arresting the cell cycle and inducing apoptosis. nih.gov |

Molecular docking not only ranks compounds but also provides crucial insights into the specific molecular interactions that stabilize the ligand-protein complex. For quinazoline derivatives, common interactions include hydrogen bonds, hydrophobic interactions, and pi-pi stacking with key amino acid residues in the target's active site. nih.govresearchgate.net For example, in the docking of inhibitors into the JAK2 active site, the quinazoline template was found to occupy a hydrophobic region, while the 6-methoxy group formed a critical hydrogen bond with the NH of an arginine residue. nih.gov Similarly, studies on 6-bromo-quinazoline derivatives targeting EGFR revealed hydrogen bonds and other important interactions with key residues. nih.govresearchgate.net The fluorine atom on the quinazoline ring, such as in 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can also significantly impact binding, potentially through interactions within the hinge region of kinases. nih.gov

Table 2: Detailed Molecular Docking Interactions of Quinazoline Derivatives with Target Proteins

Lead Compound Target Protein Key Interacting Amino Acid Residues Type of Interaction
Compound 8a (a 6-bromo derivative) EGFR (1M17) Met769 Hydrogen Bond
Ala719, Val702, Leu820, Leu764 Hydrophobic/van der Waals
Phe832 Pi-Alkyl
Compound 5k JAK2 Arg980 Hydrogen Bond (via 6-OMe group)
Leu855, Ala880, Tyr931, Val911, Met929 Hydrophobic Interactions

| Compound 6e (an 8-fluoro derivative) | Aurora A Kinase | Ala213, Glu211, Tyr212, Val147, Leu263 | Binding to the main pocket |

Future Perspectives and Academic Impact of 6 Bromo 8 Fluoroquinazolin 4 Ol Research

Emerging Avenues in Quinazoline-Based Drug Discovery and Development

The quinazoline (B50416) nucleus is a "privileged structure" in medicinal chemistry, known for its broad range of pharmacological activities. nih.govmdpi.com This has spurred extensive research into synthesizing and evaluating new derivatives for various therapeutic applications. ymerdigital.comnih.gov Emerging avenues in drug discovery are increasingly focused on molecular hybridization, where the quinazoline core is combined with other pharmacologically active moieties to create hybrid molecules with potentially enhanced efficacy and novel mechanisms of action. nih.govfao.org

The diverse biological activities of quinazoline derivatives are well-documented, encompassing:

Anticancer: Many quinazoline-based compounds have been investigated as anticancer agents, targeting various cellular pathways involved in tumor growth and proliferation. mdpi.comnih.govnih.gov

Antimicrobial: The quinazoline scaffold has shown promise in the development of new antibacterial and antifungal agents. nih.govnih.gov

Anti-inflammatory: Derivatives of quinazoline have demonstrated anti-inflammatory properties, suggesting their potential in treating inflammatory conditions. wisdomlib.org

Anticonvulsant: Research has indicated the potential of certain quinazoline compounds as anticonvulsant agents. ymerdigital.comwisdomlib.org

Antiviral: Some quinazoline derivatives have been explored for their antiviral activity. mdpi.com

Antioxidant: The antioxidant potential of quinazoline derivatives is another area of active investigation. mdpi.com

The future of quinazoline-based drug discovery will likely involve a continued focus on creating hybrid compounds and exploring their potential against a wide array of diseases. The development of new synthetic methodologies, including eco-friendly approaches like visible light-driven photocatalysis, is also expected to accelerate the discovery of novel quinazoline derivatives. mdpi.com

Translational Research Opportunities for Promising Analogues (Excluding clinical human trial data)

Translational research for promising analogues of 6-bromo-8-fluoroquinazolin-4-ol focuses on bridging the gap between preclinical findings and potential clinical applications. A significant area of this research is the development of targeted cancer therapies. Quinazoline derivatives have been extensively studied as inhibitors of various protein kinases, which are crucial enzymes in cell signaling pathways that are often dysregulated in cancer. nih.govemanresearch.org

Key targets for quinazoline-based inhibitors include:

Epidermal Growth Factor Receptor (EGFR) nih.govnih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR) nih.gov

Fibroblast Growth Factor Receptor (FGFR) nih.gov

Cyclin-Dependent Kinases (CDKs) nih.gov

For instance, studies have shown that specific substitutions on the quinazoline ring can lead to potent and selective inhibition of these kinases. mdpi.com The presence of halogen atoms, such as bromine and fluorine in this compound, can significantly influence the compound's binding affinity and pharmacokinetic properties. mdpi.com

Translational efforts for promising analogues would involve extensive preclinical evaluation, including in vitro studies on various cancer cell lines and in vivo studies in animal models to assess efficacy and preliminary safety profiles. acs.orgnih.gov For example, a study on 2-substituted quinazolin-4(3H)-ones identified compounds with potent cytotoxic activity against leukemia cells, opening avenues for further in vivo investigation. acs.org The goal of this research is to identify lead compounds with favorable characteristics for further development as novel therapeutic agents.

Analysis of the Intellectual Property Landscape and Academic Insights from Patent Literature Related to Quinazoline Derivatives

The intellectual property landscape for quinazoline derivatives is extensive, reflecting the intense research and development efforts in this area. A review of patent literature provides valuable insights into the strategic focus of pharmaceutical companies and academic institutions.

Trends in Patenting Halogenated Quinazoline Compounds

A significant number of patents have been filed for quinazoline derivatives for various therapeutic uses, particularly as anticancer agents. google.comgoogle.comgoogle.com The patent literature reveals a strong trend towards the development of quinazoline-based kinase inhibitors. mdpi.com Halogenated quinazoline compounds are frequently the subject of these patents, as the introduction of halogens can modulate the biological activity and pharmacokinetic properties of the molecules. nih.govmdpi.com

For example, patents describe quinazoline derivatives with specific halogen substitutions that exhibit potent inhibitory activity against key cancer-related targets like EGFR. nih.govsemanticscholar.org The strategic placement of halogens on the quinazoline core is often a key inventive step in these patents, highlighting the importance of these atoms in achieving desired therapeutic effects.

Implications for Collaborative Research and Development

The active patenting landscape for quinazoline derivatives suggests a competitive environment but also opens up opportunities for collaborative research and development. Academic research groups often focus on the discovery of novel scaffolds and mechanisms of action, while pharmaceutical companies have the resources for extensive preclinical and clinical development. nih.govnih.gov

Collaborations can accelerate the translation of promising academic discoveries into new medicines. The patent literature can serve as a guide for identifying potential partners and areas of mutual interest. By understanding the existing intellectual property, researchers can focus their efforts on developing novel compounds with clear patentability, fostering innovation and ultimately benefiting patients.

Addressing Challenges and Maximizing Opportunities in Quinazoline Medicinal Chemistry

Despite the significant progress in quinazoline medicinal chemistry, several challenges remain. A key challenge is the development of drug resistance, particularly in the context of cancer therapy. nih.gov Overcoming this requires the design of new generations of quinazoline derivatives that can inhibit mutated forms of target proteins or act on multiple targets simultaneously. nih.govnih.gov

Another challenge is to improve the selectivity of quinazoline-based drugs to minimize off-target effects and associated toxicities. nih.gov This can be addressed through structure-based drug design and a deeper understanding of the interactions between the drug and its target protein.

Maximizing the opportunities in this field will require a multidisciplinary approach, integrating synthetic chemistry, computational modeling, molecular biology, and pharmacology. nih.gov The continued exploration of the vast chemical space of quinazoline derivatives, guided by a rational drug design approach, holds the promise of delivering novel and effective therapies for a wide range of diseases. mdpi.comscilit.com

Q & A

Q. What are the standard synthetic routes for 6-Bromo-8-fluoroquinazolin-4-ol, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves halogenation and cyclization steps. For example, 4-chloroquinazoline intermediates can be reacted with bromo/fluoro-substituted anilines under reflux in polar aprotic solvents like DMSO or isopropanol. Optimization includes:
  • Temperature : Elevated temperatures (e.g., 90°C) improve reaction rates but require careful monitoring to avoid side products .
  • Catalysts/Base : Use of DIPEA (N,N-diisopropylethylamine) or potassium carbonate to deprotonate amines and facilitate nucleophilic substitution .
  • Purification : Combiflash chromatography with gradients (e.g., 0–15% EtOAc/heptane) enhances purity, critical for reproducibility .
    Table 1 : Comparison of Synthetic Methods
Reagent SystemSolventTemperatureYieldReference
DIPEA + 4-bromo-2-fluoroanilineIsopropanol90°C80%
K₂CO₃ + 4-(4-(trifluoromethyl)phenoxy)anilineDMSO100°C75%

Q. What spectroscopic techniques are essential for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • 1H/13C NMR : Key for confirming substituent positions. For instance, aromatic protons in quinazoline cores appear as singlets (δ 7.35–8.80 ppm), while hydroxyl protons show broad signals (δ 11.42 ppm) . Fluorine and bromine substituents cause splitting patterns (e.g., dd, m) in adjacent protons .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+1]+ = 378.1) and purity. Use high-resolution MS to distinguish isotopic peaks for bromine (1:1 ratio for 79Br/81Br) .
  • Elemental Analysis : Confirms stoichiometry, especially when synthetic yields are inconsistent .

Q. How should researchers handle solubility challenges during purification of brominated/fluorinated quinazolines?

  • Methodological Answer : Bromo-fluoroquinazolines often exhibit low solubility in aqueous phases. Strategies include:
  • Solvent Selection : Use mixed solvents (e.g., EtOAc/heptane) during column chromatography to balance polarity .
  • Recrystallization : Ethanol/water mixtures at controlled temperatures (e.g., 0–4°C) improve crystal formation .
  • Safety Note : Handle halogenated waste separately and follow institutional protocols for disposal .

Q. What are the key stability considerations for storing this compound, and how can degradation be monitored?

  • Methodological Answer :
  • Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
  • Degradation Monitoring : Regular HPLC checks (e.g., monthly) for new peaks indicating decomposition. Compare retention times with freshly synthesized batches .

Advanced Research Questions

Q. How do substituent positions (bromo at C6, fluoro at C8) influence the reactivity of quinazolin-4-ol derivatives in cross-coupling reactions?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing fluoro group at C8 activates the C4-hydroxyl for nucleophilic substitution, while bromo at C6 directs coupling reactions (e.g., Suzuki-Miyaura) to specific positions .
  • Steric Effects : Steric hindrance from bromo may reduce reactivity at C6; use bulky ligands (e.g., XPhos) to enhance catalytic efficiency .
    Experimental Design : Compare Pd-catalyzed reactions of C6-bromo vs. C7-bromo analogs to isolate positional effects .

Q. What experimental strategies can resolve contradictory NMR or mass spectrometry data for this compound derivatives?

  • Methodological Answer :
  • Contradictory NMR : If splitting patterns deviate from expected (e.g., missing couplings), rerun NMR in deuterated DMSO or CDCl₃ to assess solvent effects. Use 2D-COSY/HMBC to confirm connectivity .
  • Mass Spectrometry Discrepancies : Isotopic patterns for bromine (79Br/81Br) should show a 1:1 ratio. Deviations suggest impurities; re-purify via preparative HPLC .

Q. How can computational chemistry predict the regioselectivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian or ORCA to model transition states. For example, calculate Fukui indices to identify electrophilic centers (C4 hydroxyl is typically most reactive) .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. isopropanol) on reaction pathways to optimize conditions .

Q. What are the limitations of current synthetic methodologies for introducing multiple halogens on quinazoline cores, and how can they be addressed?

  • Methodological Answer :
  • Limitations : Competing side reactions (e.g., dehalogenation under basic conditions) and low yields due to steric clashes .
  • Solutions :
  • Sequential Halogenation : Introduce bromo first (via SNAr), then fluoro via Balz-Schiemann reaction .
  • Protecting Groups : Use tert-butoxycarbonyl (Boc) to shield reactive sites during multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-8-fluoroquinazolin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Bromo-8-fluoroquinazolin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.